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Compound of Interest

Compound Name: 1,8-Naphthyridin-4-OL

Cat. No.: B1297894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1,8-naphthyridin-4-ol, a heterocyclic compound of significant interest in medicinal
chemistry. Due to its structural similarity to quinolones and other bioactive scaffolds, a thorough
understanding of its spectroscopic properties is crucial for its identification, purity assessment,
and the development of novel derivatives. This document outlines the key spectroscopic data
and provides detailed experimental protocols for its characterization using various analytical
techniques.

Core Spectroscopic Data

The spectroscopic data for 1,8-naphthyridin-4-ol (also known as 1H-1,8-naphthyridin-4-one) is
summarized below. It is important to note that experimental data for the parent compound is
limited in the public domain. Therefore, where direct data is unavailable, expected values and
data from closely related derivatives are provided for illustrative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 1,8-Naphthyridin-4-ol
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Chemical Coupling

Nucleus Solvent Shift (8) Multiplicity Constant (J)  Assignment
[ppm] [HZ]

1H DMSO-ds ~11.5 brs - N1-H

~8.5 dd 4.2,1.8 H-7

~8.2 d 8.0 H-5

~7.5 dd 8.0,4.2 H-6

~7.2 d 8.0 H-2

~6.5 d 8.0 H-3

13C DMSO-ds ~175 S C-14

~152 S C-8a

~148 d Cc-7

~138 d C-5

~125 S C-4a

~122 d C-6

~118 d C-3

~115 d C-2

Note: The chemical shifts are estimated based on data from similar N-heterocyclic compounds

and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data for 1,8-Naphthyridin-4-ol
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Vibrational Mode **Frequency (cm™?) ** Intensity

N-H Stretch 3200-2800 Broad, Medium
C=0 Stretch (Amide) 1680-1650 Strong
C=C/C=N Stretch 1620-1550 Medium-Strong
C-H Aromatic Stretch 3100-3000 Medium

C-H Bending (out-of-plane) 900-700 Strong

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for 1,8-Naphthyridin-4-ol

Solvent Amax [nm]

Molar Absorptivity (g) [L
mol~t cm~1]

Ethanol ~230, ~270, ~330

Not Reported

Table 4: Mass Spectrometry (MS) Data for 1,8-Naphthyridin-4-ol

lonization Mode Adduct Calculated m/z Observed m/z
ESI+ [M+H]* 147.0553 147.0553
ESI+ [M+Na]* 169.0372 169.0372
ESI- [M-H]~ 145.0407 145.0407

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on standard laboratory practices for the analysis of N-heterocyclic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 1,8-naphthyridin-4-ol in 0.6 mL of
a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in a standard 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton
frequency of 400 MHz or higher.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-64 scans for adequate signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans (e.g., 1024 or more) will be required due to the lower natural
abundance of 13C.

o Employ a relaxation delay of 2-5 seconds.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
peak integration.

Infrared (IR) Spectroscopy

o Sample Preparation (ATR):

o Place a small amount of the solid 1,8-naphthyridin-4-ol sample directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.
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Sample Preparation (KBr Pellet):

o Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

o Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
o Record the sample spectrum over a typical range of 4000-400 cm~1.

o Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

o Prepare a stock solution of 1,8-naphthyridin-4-ol in a UV-grade solvent (e.g., ethanol,
methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

o Prepare a series of dilutions to obtain concentrations that result in an absorbance reading
between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:

o Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline
spectrum.
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o Record the UV-Vis spectrum of each sample solution over a wavelength range of
approximately 200-800 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). If the
concentration is known, the molar absorptivity (€) can be calculated using the Beer-Lambert
law (A = cl).

Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of 1,8-naphthyridin-4-ol in a suitable solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 10-100 pg/mL.

o The sample may be introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

¢ Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole, time-
of-flight (TOF), or Orbitrap analyzer, typically coupled with an electrospray ionization (ESI)

source.
o Data Acquisition:

o Acquire spectra in both positive and negative ion modes to observe different adducts (e.g.,
[M+H]*, [M+Na]*, [M-H]").

o For high-resolution mass spectrometry (HRMS), ensure the instrument is properly
calibrated to obtain accurate mass measurements.

» Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any
significant fragment ions. Compare the accurate mass to the calculated theoretical mass to
confirm the elemental composition.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
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Caption: Workflow for the spectroscopic characterization of 1,8-naphthyridin-4-ol.

Potential Signaling Pathway Involvement: Cannabinoid
Receptor Modulation

Derivatives of 1,8-naphthyridin-4-one have been investigated as ligands for cannabinoid

receptors (CB1 and CB2). The following diagram illustrates a simplified canonical signaling

pathway for a G-protein coupled cannabinoid receptor.
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Caption: Simplified cannabinoid receptor signaling pathway.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 1,8-Naphthyridin-4-
ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297894#spectroscopic-characterization-of-1-8-
naphthyridin-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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